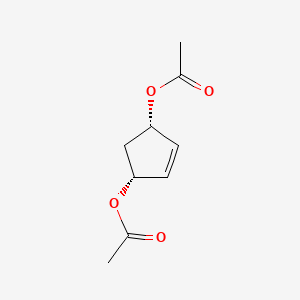

cis-3,5-Diacetoxy-1-cyclopentene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(1S,4R)-4-acetyloxycyclopent-2-en-1-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-6(10)12-8-3-4-9(5-8)13-7(2)11/h3-4,8-9H,5H2,1-2H3/t8-,9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKPIBFMHHUEUQR-DTORHVGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(C=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@@H](C=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436532 | |

| Record name | cis-3,5-Diacetoxy-1-cyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54664-61-8 | |

| Record name | cis-3,5-Diacetoxy-1-cyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3,5-diacetoxy-1-cyclopentene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: cis-3,5-Diacetoxy-1-cyclopentene (CAS 54664-61-8)

The Meso-Gateway to Chiral Cyclopentanoids

Executive Summary

cis-3,5-Diacetoxy-1-cyclopentene (CAS 54664-61-8) is a high-value meso-building block central to the asymmetric synthesis of prostaglandins, prostacyclins, and carbocyclic nucleosides (e.g., Abacavir, Neplanocin A). Its strategic value lies in its symmetry: as a meso compound containing enantiotopic acetate groups, it allows researchers to access either enantiomer of the corresponding monoacetate with >99% enantiomeric excess (ee) via catalyst-controlled desymmetrization. This guide details the physicochemical profile, enzymatic and chemocatalytic desymmetrization protocols, and downstream applications of this critical intermediate.

Part 1: Chemical & Physical Profile

Identity:

-

IUPAC Name: cis-4-Cyclopentene-1,3-diol diacetate; (1R,4S)-cyclopent-2-ene-1,4-diyl diacetate.

-

Molecular Formula: C₉H₁₂O₄[3]

-

Stereochemistry: Meso (Achiral due to internal plane of symmetry).

Physicochemical Properties:

| Property | Value / Description | Note |

| Physical State | Low-melting solid or viscous oil | Often solidifies at 2–8°C. |

| Density | 1.127 g/mL (at 20°C) | Denser than water.[2] |

| Boiling Point | ~227°C (at 760 mmHg) | High boiling point; vacuum distillation recommended. |

| Solubility | Soluble in MeOH, EtOAc, DCM, MTBE | Poorly soluble in water; requires co-solvent for aqueous enzymes. |

| Flash Point | ~105°C | Combustible. |

| Stability | Moisture sensitive | Hydrolyzes slowly in moist air; store desiccant-sealed at 4°C. |

Part 2: Strategic Utility (The Meso-Advantage)

The core utility of CAS 54664-61-8 is its ability to undergo desymmetrization .

-

The Problem: Synthesizing chiral cyclopentanes usually requires resolving a racemic mixture (max 50% yield).

-

The Solution: Starting with the meso-diacetate, a chiral catalyst (enzyme or metal complex) differentiates between the two chemically identical but spatially distinct (enantiotopic) acetate groups.

-

The Result: Theoretical 100% yield of a single enantiomer.

Part 3: Biocatalytic Desymmetrization Protocol

This is the industry-standard method for generating the chiral monoacetate intermediate, (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate.

Mechanistic Pathway

Lipases hydrolyze the ester bond. By using a specific lipase (e.g., Pseudomonas cepacia or Candida antarctica), the enzyme's chiral pocket sterically permits entry of only one "side" of the meso-substrate.

Experimental Workflow (Self-Validating)

Reagents:

-

Enzyme: Lipase PS (Amano) immobilized on Celite or Novozym-435.

-

Solvent: Phosphate Buffer (0.1 M, pH 7.0) with 10% Acetone (co-solvent).

Protocol:

-

Preparation: Suspend 10 g of this compound in 90 mL Phosphate buffer/Acetone (9:1).

-

Initiation: Add 500 mg Lipase PS (Immobilized). Maintain temperature at 25–30°C with vigorous stirring.

-

Monitoring (Critical Validation):

-

Monitor reaction progress via TLC (Stain: PMA or Vanillin).

-

Stop Condition: The reaction is self-terminating at ~50% conversion if using a kinetic resolution, but for meso-desymmetrization, it proceeds to the monoacetate. Stop when diacetate is consumed but before diol forms.

-

-

Workup: Filter off the enzyme (can be recycled). Extract the filtrate with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc).

Visualization of Pathway:

Figure 1: Biocatalytic desymmetrization logic. The enzyme selectively hydrolyzes one acetate group, breaking symmetry.

Part 4: Chemocatalytic Desymmetrization (Pd-AAA)

For applications requiring carbon-carbon bond formation (e.g., alkylation) rather than simple hydrolysis, Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA) is the superior route. This utilizes the "Trost Chemistry" approach.

Mechanism

-

Ionization: Pd(0) complexes with the alkene. A chiral ligand (e.g., Trost DACH-phenyl ligand) directs the ionization of one of the enantiotopic acetate groups.

-

Intermediate: Formation of a cationic

-allylpalladium complex. -

Nucleophilic Attack: A soft nucleophile (malonate, amine, sulfinate) attacks the complex, locking in the stereochemistry.

Protocol (Trost-Type Alkylation)

Reagents:

-

Catalyst Precursor: [Pd(η³-C₃H₅)Cl]₂ or Pd₂(dba)₃.

-

Ligand: (R,R)-DACH-Phenyl Trost Ligand.

-

Nucleophile: Dimethyl malonate (with BSA/KOAc base system).

Steps:

-

Catalyst Formation: Stir Pd source (2 mol%) and Ligand (3 mol%) in degassed DCM for 15 min to form the active chiral catalyst.

-

Addition: Add this compound (1.0 equiv).

-

Nucleophile Activation: Add dimethyl malonate (1.2 equiv), BSA (N,O-Bis(trimethylsilyl)acetamide), and a pinch of KOAc.

-

Reaction: Stir at 0°C -> RT. The chiral ligand creates a "chiral pocket" that forces ionization/attack at a specific position relative to the ring.

Figure 2: Pd-Catalyzed Asymmetric Allylic Alkylation mechanism.

Part 5: Applications in Total Synthesis

Prostaglandin Synthesis (The Corey Route)

The monoacetate obtained from Section 3 is a direct precursor to the Corey Lactone , the universal intermediate for Prostaglandins (PGE₂, PGF₂α).

-

Transformation: The monoacetate is protected (e.g., TBS ether), the remaining acetate is hydrolyzed, and the ring is subjected to Claisen rearrangement or functionalization to build the lactone bicyclic system.

Carbocyclic Nucleosides

Used in the synthesis of antiviral agents like Carbovir and Abacavir .

-

Logic: The cyclopentene ring mimics the ribose sugar of nucleosides but is metabolically stable (cannot be cleaved by phosphorylases). The Pd-AAA route (Section 4) is often used to install the purine/pyrimidine base directly onto the ring with controlled stereochemistry.

Part 6: Handling & Safety (SDS Summary)

Hazards:

-

H315/H319: Causes skin and serious eye irritation.[8]

-

Combustible: Keep away from open flames.

Storage Protocol:

-

Temperature: Store at 2–8°C (Refrigerator).

-

Atmosphere: Hygroscopic. Store under Nitrogen or Argon.

-

Container: Tightly sealed glass vial.

Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber.

References

-

Enzymatic Desymmetrization

-

Gotor, V., et al. "Asymmetric synthesis of cis-3,5-diacetoxycyclopent-1-ene using metagenome-derived hydrolases." Tetrahedron: Asymmetry, 2008.[9]

-

-

Palladium Catalysis (Trost)

-

Trost, B. M., et al. "Palladium-Catalyzed Asymmetric Allylic Alkylation Strategies."[9] Chemical Reviews, 2003.

-

-

Application in Nucleosides

-

Trost, B. M., & Madsen, R. "Asymmetric synthesis of carbocyclic nucleosides." Journal of the American Chemical Society, 1996.

-

-

Safety Data

-

PubChem Compound Summary for CID 10192610.

-

Sources

- 2. This compound CAS#: 54664-61-8 [m.chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | C9H12O4 | CID 10192610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 7. researchgate.net [researchgate.net]

- 8. tcichemicals.com [tcichemicals.com]

- 9. thieme-connect.de [thieme-connect.de]

meso-3,5-diacetoxycyclopentene structure and stereochemistry

Structure, Stereochemistry, and Applications in Asymmetric Synthesis

Executive Summary

meso-3,5-Diacetoxycyclopentene (1 ) is a "privileged scaffold" in organic synthesis, serving as a versatile chiron for the preparation of prostaglandins, cyclopentanoids, and complex natural products. Despite containing two stereogenic centers, the molecule is achiral due to an internal plane of symmetry.[1] Its synthetic value lies in desymmetrization —the selective transformation of one enantiotopic group to generate high-value, optically active building blocks with near-perfect enantiomeric excess (>99% ee).

This guide details the structural physics, robust synthetic pathways, and the two primary modes of desymmetrization: enzymatic hydrolysis and Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA).

Structural Analysis & Stereochemical Rigor

Stereochemical Identity

The defining feature of 1 is its meso character. The molecule possesses two chiral centers at C3 and C5 (using cyclopent-1-ene numbering). However, the substituents are oriented cis (syn) relative to the ring plane.

-

Configuration: (3R, 5S)-3,5-diacetoxycyclopent-1-ene.

-

Symmetry: The molecule possesses a plane of symmetry (

) passing through C4 and bisecting the C1–C2 double bond. This plane renders the molecule superimposable on its mirror image, hence achiral. -

Isomeric Contrast: The trans (anti) isomer lacks this plane and possesses a

axis of rotation, making it a chiral pair of enantiomers (

Pro-Chirality and Enantiotopic Groups

While the molecule is achiral, the two acetoxy groups are enantiotopic .

-

Attack/Hydrolysis at C3 yields one enantiomer.

-

Attack/Hydrolysis at C5 yields the opposite enantiomer.

-

Differentiation of these groups by a chiral catalyst (enzyme or metal complex) breaks the symmetry, converting the meso substrate into a chiral product.[2]

Visualization of Stereochemistry (DOT)

Caption: Stereochemical relationship between the meso-cis isomer and the chiral trans isomer.

Synthetic Strategy: The Deardorff Protocol

While Pd-catalyzed 1,4-oxidation of cyclopentadiene (Bäckvall reaction) is possible, it often yields trans isomers or mixtures. The Deardorff Protocol (Singlet Oxygen Cycloaddition) is the industry standard for generating high-fidelity meso-cis-diacetate.

Mechanism

-

Photooxygenation: Singlet oxygen (

) adds to cyclopentadiene via a [4+2] cycloaddition to form the endoperoxide. -

Reduction: The endoperoxide bridge is reduced (typically with thiourea) to the cis-diol. The cis geometry is locked by the bicyclic transition state.

-

Acetylation: Standard acetylation yields the meso-diacetate.

Reaction Scheme Data

| Step | Reagents | Conditions | Product | Yield (Typ.) |

| 1 | Cyclopentadiene, | Endoperoxide | In situ | |

| 2 | Thiourea | MeOH, 0°C | cis-cyclopent-2-ene-1,4-diol | 85-90% |

| 3 | meso-3,5-diacetoxycyclopentene | 92-95% |

Enzymatic Desymmetrization

This is the primary method for generating chiral building blocks (chirons) from 1 . Lipases differentiate the enantiotopic ester groups based on the "fit" within the enzyme's chiral pocket.

Mechanism

-

Catalyst: Lipase (e.g., Pseudomonas cepacia (PSL), Porcine Pancreatic Lipase (PPL), or Acetylcholinesterase).

-

Process: Asymmetric hydrolysis.

-

Outcome: The enzyme selectively hydrolyzes the acetate at the pro-(S) or pro-(R) position, yielding a monoacetate with high enantiomeric excess.

Pathway Visualization (DOT)

Caption: Enzymatic desymmetrization pathway converting achiral meso-substrate to chiral monoacetate.

Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA)[3][4]

Unlike enzymatic methods which rely on hydrolysis, Pd-AAA allows for the formation of C-C, C-N, and C-O bonds with concomitant desymmetrization.

Mechanism: The "Memory Effect" vs. Ligand Control

-

Ionization: Pd(0) coordinates to the alkene. Oxidative addition of one acetate group forms a cationic

-allyl palladium complex. -

Symmetrization: In the absence of chiral ligands, the

-allyl complex is meso (symmetric). -

Desymmetrization:

-

Ligand Control: A chiral ligand on Palladium directs the nucleophile to attack one specific terminus of the allyl system.

-

Nucleophilic Attack: The nucleophile attacks trans to the Palladium (double inversion = net retention relative to starting acetate).

-

Pd-AAA Workflow (DOT)

Caption: Pd-catalyzed desymmetrization via symmetric pi-allyl intermediate.

Experimental Protocols

Protocol A: High-Fidelity Synthesis (Deardorff Method)

Safety Note: Organic peroxides are potentially explosive. Perform Step 2 behind a blast shield.

-

Photooxidation:

-

Dissolve cyclopentadiene (freshly cracked, 1.0 equiv) and Rose Bengal (sensitizer, 0.5 mol%) in Methanol.

-

Irradiate with a high-pressure sodium lamp (or equivalent visible light source) while bubbling

through the solution at 0°C. -

Monitor by TLC until cyclopentadiene is consumed.

-

-

Reduction:

-

Transfer the cold methanolic solution of endoperoxide to a flask containing Thiourea (1.0 equiv) in Methanol at 0°C.

-

Critical: Add slowly to control exotherm.

-

Stir at room temperature for 2 hours. Filter off the sulfur byproduct.

-

Concentrate filtrate to yield crude cis-diol.

-

-

Acetylation:

-

Dissolve crude diol in

. Add Pyridine (3.0 equiv), -

Stir 4 hours. Quench with saturated

. -

Extract with DCM, dry (

), and concentrate. -

Purification: Recrystallize from Hexane/EtOAc.

-

Validation:

NMR should show symmetry (e.g., only one signal for the two alkene protons, one signal for the two methine protons).

-

Protocol B: Enzymatic Hydrolysis (Desymmetrization)

-

Buffer Prep: Prepare 0.1 M phosphate buffer (pH 7.0).

-

Reaction:

-

Suspend meso-diacetate (10 g) in buffer (100 mL).

-

Add Acetylcholinesterase or Lipase (e.g., Amano Lipase PS) (500 mg).

-

Stir vigorously at 25°C.

-

pH Stat: Maintain pH 7.0 by automatic addition of 1.0 M NaOH.

-

-

Termination:

-

Stop reaction when 1.0 equivalent of NaOH has been consumed (indicating 50% hydrolysis—i.e., mono-hydrolysis of the diacetate).

-

-

Extraction:

-

Saturate aqueous phase with NaCl. Extract with EtOAc (3x).[3]

-

-

Validation:

-

Analyze ee% using Chiral HPLC (e.g., Chiralcel OD-H column). Target >98% ee.

-

References

-

Deardorff, D. R., et al. (1986). "Synthesis of cis-3,5-diacetoxycyclopent-1-ene: A meso-chiron." Journal of Organic Chemistry, 51(19), 3686–3693. Link

-

Theil, F. (1995). "Lipase-catalyzed kinetic resolution and desymmetrization." Chemical Reviews, 95(6), 2203–2227. Link

-

Trost, B. M., & Van Vranken, D. L. (1996). "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 96(1), 395–422. Link

-

Bäckvall, J. E., et al. (1985). "Palladium-catalyzed 1,4-acetoxylation of dienes." Journal of the American Chemical Society, 107(12), 3676–3686. Link

-

Johnson, C. R., & Penning, T. D. (1988). "Enzymatic asymmetrization of meso-3,5-diacetoxycyclopentene." Journal of the American Chemical Society, 110(14), 4726–4735. Link

Sources

Technical Guide: Solubility Profiling & Solvent Selection for cis-3,5-Diacetoxy-1-cyclopentene

[1][2][3]

Executive Summary

cis-3,5-Diacetoxy-1-cyclopentene (CAS: 54664-61-8) is a pivotal meso-compound in organic synthesis, serving as a primary substrate for enzymatic desymmetrization to generate chiral cyclopentanoid building blocks (e.g., prostaglandins, nucleoside analogues).[1][2][3]

For the process chemist or researcher, the solubility of this molecule is not merely a physical constant but a control parameter that dictates the enantiomeric excess (ee) and yield of downstream enzymatic resolutions.[2][3] This guide analyzes the solubility profile of this compound, correlating solvent choice with operational protocols for synthesis and biocatalysis.[1][2][3]

Physicochemical Characterization

Understanding the solubility requires analyzing the molecular structure.[3] The molecule consists of a lipophilic cyclopentene ring substituted with two polar ester groups.[3] It is a low-melting solid or viscous oil at room temperature, exhibiting "amphiphilic-like" behavior where it dissolves readily in moderately polar organic solvents but shows poor solubility in water.[1][2][3]

Table 1: Core Physical Properties

| Property | Value | Operational Implication |

| CAS Number | 54664-61-8 | Verification key for purchasing.[1][2][3][4][5][6] |

| Molecular Weight | 184.19 g/mol | Calculation of molarity for enzymatic loading.[1][3] |

| Physical State | Low-melting solid / Oil | MP is approx. 20–45°C. Often handled as a supercooled liquid.[1][2][3] |

| Density | 1.127 g/mL (20°C) | Heavier than water; forms the bottom layer in aqueous biphasic systems.[1][2][3] |

| Boiling Point | ~81–82°C (5 Torr) | High vacuum required for distillation; thermal instability risk >100°C. |

| LogP (Predicted) | ~0.7 | Lipophilic enough to extract into organics; hydrophilic enough to interact with esterases.[1][2][3] |

Solubility Profile & Solvent Compatibility

The following categorization is based on experimental extraction protocols and enzymatic reaction media reported in literature (e.g., Bäckvall, Theil, Johnson).

Organic Solvents (High Solubility)

The diester functionality makes this compound highly soluble in medium-polarity solvents.[1][2][3]

-

Chlorinated Solvents (DCM, Chloroform): Excellent.[1][2][3] Used primarily for extraction after aqueous synthesis or enzymatic hydrolysis.[1][3]

-

Ethers (MTBE, THF, Diethyl Ether): Excellent.[2][3]MTBE (Methyl tert-butyl ether) is the gold standard solvent for transesterification reactions using immobilized lipases (e.g., Novozym 435) due to its compatibility with the enzyme's hydration shell.[1][2][3]

-

Esters (Ethyl Acetate): Excellent.[1][2][3][7] Standard solvent for thin-layer chromatography (TLC) and extraction.[1][2][3]

-

Alcohols (Methanol, Ethanol): Soluble.[1][2][3] However, alcohols are reactive solvents .[1][2][3] In the presence of lipases/esterases, they act as nucleophiles, causing chemical transesterification.[2] Use only when alcoholysis is the intended reaction.[3]

Aqueous Media (Low Solubility)[1][2][3]

-

Water/Buffer: Sparingly Soluble.[1][2][3]

-

In enzymatic hydrolysis (using Pig Liver Esterase or Electric Eel Acetylcholinesterase), the substrate concentration is often limited to 0.05 M – 0.1 M unless an emulsion is formed.[2][3]

-

Optimization Tip: To increase substrate loading in aqueous buffers, add co-solvents (up to 10-20% v/v) such as Acetone or DMSO .[1][2][3] This increases the effective solubility without denaturing the enzyme.[3]

-

Non-Polar Solvents (Moderate/Low Solubility)[1][2][3]

Visualizing the Decision Logic

The choice of solvent is strictly determined by the intended chemical transformation.[3]

Figure 1: Decision tree for solvent selection based on the specific unit operation (Hydrolysis vs. Transesterification vs. Extraction).

Detailed Experimental Protocols

Protocol A: Solvent System for Enzymatic Desymmetrization (Hydrolysis)

Context: This is the most common application.[1][2][3] The goal is to convert the meso-diacetate into the chiral mono-acetate using an esterase (e.g., PLE or Acetylcholinesterase).[1][2]

Reagents:

Step-by-Step:

-

Solubilization: Dissolve this compound (1.0 g, 5.4 mmol) in Acetone (2 mL).

-

Buffer Addition: Slowly add the acetone solution to Phosphate Buffer (50 mL) under vigorous magnetic stirring.

-

Reaction: Add the enzyme and monitor pH. The hydrolysis releases acetic acid, dropping the pH.

-

pH Stat: Continuously add 1.0 M NaOH to maintain pH 7.0.

Protocol B: Solvent System for Transesterification (Lipase-Catalyzed)

Context: Using Lipase B from Candida antarctica (CALB/Novozym 435) in organic media.[1][2][3]

Reagents:

Step-by-Step:

-

Drying: Ensure the MTBE is dry (store over molecular sieves).[1][2][3]

-

Dissolution: Dissolve the diacetate substrate in MTBE. Solubility is high; concentrations up to 0.5 M are feasible.[1][3]

-

Enzyme Addition: Add Novozym 435 beads directly to the organic solution.

-

Workup: Filter off the enzyme beads. Evaporate the MTBE. No aqueous extraction is needed, simplifying the process.[2]

Synthesis Workflow & Solvent Logic

The synthesis of the core molecule typically follows the Bäckvall Reaction or singlet oxygen oxidation.[3] Below is the workflow highlighting solvent roles.

Figure 2: Solvent utility in the oxidative synthesis pathway from cyclopentadiene.

Safety & Handling (MSDS Summary)

-

Flammability: As a combustible organic solid/liquid, keep away from open flames.[1][2][3] Flash point is >100°C but solvents used (MTBE, Acetone) are highly flammable.[2][3]

-

Toxicity: Treat as an irritant.[1][3] Specific toxicology data is limited, but cyclopentene derivatives can be skin/eye irritants.[2][3]

-

Storage: Store at 2–8°C . Ester groups are susceptible to slow hydrolysis if stored in humid environments at room temperature.[1][3]

References

-

Bäckvall, J. E., et al. (1985).[2][3] "Stereoselective 1,4-diacetoxylation of conjugated dienes." Journal of the American Chemical Society.[3][9]

-

Theil, F. (1995).[1][2][3] "Lipase-catalyzed kinetic resolution of this compound." Journal of Molecular Catalysis B: Enzymatic. (Foundational work on solvent effects in desymmetrization).

-

Johnson, C. R., & Bis, S. J. (1992).[2][3] "Enzymatic asymmetrization of meso-diacetates." Tetrahedron Letters. [1][2][3]

-

PubChem. (2025).[1][2][3] "this compound Compound Summary." National Library of Medicine.[1][3] [1][2][3]

-

Organic Syntheses. (1998).[1][2][3] "Preparation of (1R,4S)-(+)-4-Hydroxy-2-cyclopentenyl Acetate." Org.[1][3][8][9][10] Synth. Coll. Vol. 9, p. 483.[2][3]

Sources

- 1. This compound | C9H12O4 | CID 10192610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound = 98.0 GC 54664-61-8 [sigmaaldrich.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 54664-61-8・this compound・328-46491[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cyclopentenone synthesis [organic-chemistry.org]

- 10. This compound CAS#: 54664-61-8 [chemicalbook.com]

physical properties of cis-4-cyclopentene-1,3-diol diacetate

Executive Summary

cis-4-Cyclopentene-1,3-diol diacetate (CAS 54664-61-8), also known as cis-3,5-diacetoxy-1-cyclopentene, is a pivotal meso-building block in asymmetric organic synthesis. Its structural symmetry, combined with the reactivity of the allylic acetate moieties, makes it an ideal substrate for desymmetrization strategies. This compound serves as a primary gateway to chiral cyclopentyl cores found in prostaglandins, carbocyclic nucleosides (e.g., Carbovir, Abacavir), and various terpene natural products.

This guide details the physicochemical properties, spectroscopic signature, and handling protocols for this compound, with a specific focus on its utility in Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA) and enzymatic desymmetrization.

Chemical Identity & Structural Characterization[1][2][3]

The molecule is a meso compound possessing a plane of symmetry that bisects the carbon-carbon double bond and the C4 methylene group. This symmetry renders the compound achiral, yet it contains two prochiral centers at C3 and C5 (using alkene-C1 numbering).

| Attribute | Detail |

| Primary Name | This compound |

| Synonyms | cis-4-Cyclopentene-1,3-diol diacetate; meso-1,3-Diacetoxycyclopent-4-ene; (1R,4S)-Cyclopent-2-ene-1,4-diyl diacetate |

| CAS Number | 54664-61-8 |

| Molecular Formula | |

| Molecular Weight | 184.19 g/mol |

| SMILES | CC(=O)O[C@H]1C=COC(=O)C |

| Stereochemistry | Meso (cis-1,3-relationship of acetates) |

Physical Properties[1][2][6][7][8][9][10][11]

Precise physical data is critical for process development and purification. The diacetate is a low-melting solid that may appear as a viscous liquid at ambient temperatures depending on purity and supercooling.

| Property | Value | Condition / Note |

| Physical State | Low-melting solid or Liquid | Often supercools to a colorless/pale yellow oil. |

| Melting Point | 34 – 36 °C | Crystalline form. |

| Boiling Point | 81 – 82 °C | @ 5 Torr (Vacuum distillation recommended). |

| Density | 1.127 g/mL | @ 20 °C. |

| Refractive Index | ||

| Solubility | High | Soluble in DCM, THF, MeOH, EtOAc, Toluene. |

| Flash Point | > 110 °C | Estimated. |

Spectroscopic Profile

The symmetry of the molecule simplifies its NMR spectra, showing equivalent signals for the two acetate groups and the two olefinic protons.

Proton NMR ( H NMR, 400 MHz, CDCl )

-

6.0 – 6.1 ppm (s, 2H): Olefinic protons (

-

5.4 – 5.5 ppm (m, 2H): Methine protons (

-

2.8 – 2.9 ppm (m, 1H): Methylene proton (

-

1.6 – 1.8 ppm (m, 1H): Methylene proton (

-

2.05 ppm (s, 6H): Acetate methyls (

Carbon NMR ( C NMR, 100 MHz, CDCl )

-

170.5 ppm: Carbonyl carbons (

-

135.2 ppm: Olefinic carbons (

-

76.8 ppm: Methine carbons (

-

37.5 ppm: Methylene carbon (

-

21.2 ppm: Acetate methyl carbons (

Synthesis & Preparation Protocol

The standard preparation involves the exhaustive acetylation of cis-4-cyclopentene-1,3-diol. The diol precursor is commercially available or synthesized via singlet oxygen addition to cyclopentadiene followed by reduction.

Experimental Protocol: Acetylation

-

Setup: Charge a flame-dried round-bottom flask with cis-4-cyclopentene-1,3-diol (1.0 equiv) and dry Dichloromethane (DCM) [0.5 M concentration].

-

Reagent Addition: Add Pyridine (2.5 equiv) and a catalytic amount of DMAP (0.05 equiv).

-

Acetylation: Cool to 0 °C. Dropwise add Acetic Anhydride (2.2 equiv).

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (SiO

, 30% EtOAc/Hexanes; stain with KMnO -

Workup: Quench with saturated aqueous NH

Cl. Extract with DCM (3x). Wash combined organics with 1M HCl (to remove pyridine), saturated NaHCO -

Purification: Dry over MgSO

, filter, and concentrate. Purify via vacuum distillation (bp 81-82°C @ 5 Torr) or flash chromatography (Hexanes/EtOAc 4:1) to yield the diacetate as a colorless oil/solid.

Figure 1: Synthetic workflow for the preparation of this compound from the corresponding diol.

Applications in Asymmetric Synthesis

The core utility of this compound lies in desymmetrization . Because it is a meso compound, selective reaction at one of the two enantiotopic acetate groups destroys the symmetry, generating a chiral product with high enantiomeric excess (ee).

A. Pd-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA)

This is the "Trost Desymmetrization." A chiral Palladium catalyst ionizes one acetate selectively to form a

-

Mechanism: Ionization of the pro-S acetate (matched with specific ligand) vs. the pro-R acetate.

-

Utility: Access to chiral cyclopentyl nucleosides and prostaglandins.

B. Enzymatic Desymmetrization (The "Meso-Trick")

Enzymes like Acetylcholinesterase (AChE), Pig Liver Esterase (PLE), or Lipases (e.g., Pseudomonas cepacia lipase) can selectively hydrolyze one acetate group.

-

Product: (1R,4S)-4-hydroxycyclopent-2-enyl acetate (High ee).

-

Advantage: Green chemistry conditions, high selectivity.

Figure 2: Divergent desymmetrization pathways converting the meso-diacetate into high-value chiral building blocks.

Handling & Stability

-

Storage: Store at 2–8 °C (Refrigerator). While chemically stable at room temperature, cold storage prevents slow hydrolysis or transesterification over long periods.

-

Moisture Sensitivity: Moderate. Keep container tightly sealed.

-

Safety:

-

GHS Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2).[1]

-

PPE: Wear nitrile gloves and safety glasses. Avoid inhalation of vapors if the compound is in liquid state (oil).

-

References

-

Synthesis & Properties: this compound (CAS 54664-61-8).[2][3] ChemicalBook / Sigma-Aldrich Technical Data.

-

Enzymatic Desymmetrization: Laumen, K., & Schneider, M. P. (1984). "Enzymatic hydrolysis of meso-diesters: a versatile route to optically pure cyclopentanoid building blocks." Tetrahedron Letters, 25(51), 5875-5878.[4]

-

Pd-AAA Application: Trost, B. M., & Van Vranken, D. L. (1996). "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 96(1), 395-422.

-

Physical Data Verification: NIST Chemistry WebBook & PubChem Compound Summary for related cyclopentene derivatives.

Sources

- 1. cis-4-Cyclopentene-1,3-diol = 99.0 GC 29783-26-4 [sigmaaldrich.com]

- 2. This compound CAS#: 54664-61-8 [chemicalbook.com]

- 3. This compound-India Fine Chemicals [indiafinechemicals.com]

- 4. DE102007027189A1 - Process for the preparation of cyclopent-4-ene-1,3-diol or cyclopent-4-ene-1,3-diol derivatives - Google Patents [patents.google.com]

Advanced Technical Guide and Safety Data Sheet (SDS): cis-3,5-Diacetoxy-1-cyclopentene in Chiral Drug Synthesis

Executive Summary

cis-3,5-Diacetoxy-1-cyclopentene (CAS: 54664-61-8) is a highly versatile meso building block, foundational to the asymmetric synthesis of carba-nucleosides such as Abacavir, Entecavir, and Carbovir[1]. Unlike standard safety data sheets (SDS) that merely list hazards, this whitepaper integrates critical physicochemical safety data with advanced handling protocols and synthetic workflows. By understanding the structural dynamics of this compound, researchers can optimize both laboratory safety and catalytic efficiency during chiral drug development.

Physicochemical Profiling & Structural Dynamics

The utility of this compound stems from its meso stereochemistry, which presents a plane of symmetry that can be desymmetrized via enzymatic or chemical means. However, the allylic acetate moieties are prone to hydrolysis and thermal degradation, necessitating strict environmental controls.

Table 1: Physicochemical Properties

| Property | Value | Causality / Implication for Handling |

| CAS Number | 54664-61-8 | Unique identifier for procurement and safety tracking[2]. |

| Molecular Formula | C9H12O4 | Determines stoichiometric calculations (MW: 184.19 g/mol )[2]. |

| Appearance | Colorless to light yellow liquid/solid | Color changes (darkening) indicate degradation or polymerization[3]. |

| Density | 1.127 g/mL at 20 °C | Heavier than water; relevant for biphasic reaction setups. |

| Boiling Point | 81-82 °C at 5 Torr | High vacuum required for distillation to prevent thermal decomposition[3]. |

Hazard Identification & Toxicological Mechanisms

Handling this compound requires understanding the biochemical basis of its hazards. The allylic acetates can undergo nucleophilic attack by biological nucleophiles or hydrolyze to release acetic acid upon contact with mucosal membranes, driving its irritant profile[4].

Table 2: GHS Hazard Classifications & Mitigation

| Hazard Statement | Description | Mechanistic Cause & Mitigation |

| H302 | Harmful if swallowed | Systemic toxicity via enzymatic cleavage in the gut. Avoid ingestion[4]. |

| H315 / H319 | Causes skin/eye irritation | Localized hydrolysis yields acetic acid. Use nitrile gloves and safety goggles[4]. |

| H332 | Harmful if inhaled | Vaporization of the compound irritates alveolar tissue. Handle in a fume hood[5]. |

| H335 | May cause respiratory irritation | Reactive allylic system interacts with respiratory epithelium[4]. |

Advanced Handling, Storage, & PPE Protocols

To maintain the integrity of the meso compound and ensure personnel safety, the following self-validating storage and handling systems must be employed:

-

Storage Causality: Store strictly at under an inert atmosphere (Argon or Nitrogen). Why? Ambient temperatures accelerate the spontaneous hydrolysis of the ester groups in the presence of atmospheric moisture, leading to a drop in purity and the formation of acetic acid, which auto-catalyzes further degradation.

-

PPE: Nitrile gloves (double-gloving recommended for prolonged handling), chemical safety goggles, and a standard lab coat.

-

Spill Protocol: In the event of a spill, neutralize with a mild base (e.g., sodium bicarbonate solution) to quench any free acetic acid, absorb with an inert material (vermiculite), and dispose of as hazardous organic waste.

Synthetic Applications: Enzymatic Desymmetrization Workflow

The most critical application of this compound is its enzymatic desymmetrization to yield (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate, a chiral precursor for antiviral agents[1]. Lipases, such as Candida antarctica Lipase B (CALB), selectively hydrolyze one enantiotopic acetate group.

Why Enzymatic Desymmetrization? Traditional chemical resolutions of racemates yield a maximum of 50% of the desired enantiomer. Because this compound is a meso compound, enzymatic desymmetrization theoretically yields 100% of the chiral product, maximizing atom economy[6].

Figure 1: Workflow for the enzymatic desymmetrization of this compound.

Step-by-Step Protocol: Self-Validating Desymmetrization

-

Substrate Preparation: Dissolve 10.0 g of this compound in 20 mL of methyl tert-butyl ether (MTBE). Causality: MTBE acts as a co-solvent to increase the solubility of the hydrophobic substrate in the aqueous phase without denaturing the enzyme[6].

-

Enzyme Suspension: Suspend 1.0 g of immobilized CALB in 100 mL of 0.1 M phosphate buffer (pH 7.2). Causality: Maintaining pH 7.2 is critical; as the reaction proceeds, acetic acid is released. An auto-titrator dispensing 1.0 M NaOH must be used to keep the pH constant, preventing enzyme denaturation.

-

Reaction Execution: Combine the substrate solution with the enzyme suspension. Stir gently at 28 °C for 12-16 hours. Causality: Vigorous magnetic stirring can mechanically shear the polymer support of the immobilized enzyme, reducing its recyclability. Use overhead mechanical stirring.

-

Termination & Recovery: Filter the mixture through a sintered glass funnel to recover the immobilized enzyme. Wash the enzyme with MTBE (2 × 10 mL) for reuse[6].

-

Extraction: Extract the aqueous filtrate with ethyl acetate (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validating Quality Control (QC) Systems

To ensure the trustworthiness of the chiral intermediate before proceeding to complex , the following QC loop must be executed[1]:

-

Enantiomeric Excess (ee) Validation: Analyze the crude product via Chiral Gas Chromatography (GC) using a cyclodextrin-based capillary column (e.g., CP-Chirasil-Dex CB). The protocol is self-validating: the presence of a single peak corresponding to the (1R,4S)-enantiomer (ee >99%) confirms successful desymmetrization. If a secondary peak appears, the enzyme may be degrading, or the pH control failed during the reaction.

-

Structural Integrity: Confirm the preservation of the double bond and the remaining acetate group via ¹H NMR (CDCl₃). The vinylic protons should appear as distinct multiplets around δ 5.9-6.1 ppm.

References

-

PubChem . "this compound | C9H12O4 | CID 10192610". National Center for Biotechnology Information. Available at:[Link]

-

Li, N., Ma, Y., Zhu, C., Sun, B. "Synthesis of (R)- and (S)-4-Hydroxy-2-cyclopenten-1-ones: Total Synthesis of Entecavir, Abacavir, and Carbovir." The Journal of Organic Chemistry 2025, 90 (37), 13012-13021. Available at:[Link]

Sources

difference between cis and trans 3,5-diacetoxy-1-cyclopentene

The following guide details the structural, synthetic, and reactivity differences between cis- and trans-3,5-diacetoxy-1-cyclopentene, with a specific focus on their applications in asymmetric synthesis and drug development.

Core Distinction: Stereochemical Symmetry & Desymmetrization Potential

Executive Summary

For researchers in natural product synthesis and medicinal chemistry, the distinction between cis-3,5-diacetoxy-1-cyclopentene (meso) and trans-3,5-diacetoxy-1-cyclopentene (racemic) is not merely structural—it is strategic.

-

The cis-isomer (Meso): Possesses a plane of symmetry (

). It is the preferred starting material because it allows for desymmetrization , enabling the synthesis of enantiopure cyclopentanoids (e.g., prostaglandins, carbocyclic nucleosides) with a theoretical yield of 100%. -

The trans-isomer (Racemic): Possesses

symmetry. It exists as a pair of enantiomers (

Structural & Stereochemical Analysis

The reactivity profiles of these isomers are dictated by their symmetry elements.

Stereochemical Comparison

| Feature | This compound | trans-3,5-Diacetoxy-1-cyclopentene |

| Stereodescriptor | Meso ( | Racemic ( |

| Symmetry Element | Plane of Symmetry ( | |

| NMR Equivalence | Acetoxy groups are homotopic (related by | Acetoxy groups are homotopic (related by |

| Methylene Protons (C4) | Diastereotopic ( | Equivalent (in time-averaged fast exchange) or distinct depending on resolution. |

| Physical State | Low-melting solid (mp 37–39 °C) or oil. | Liquid or low-melting solid. |

Spectroscopic Identification (¹H NMR)

The most reliable method to distinguish the isomers is the splitting pattern of the methylene protons at position 4. In the cis-isomer, the "envelope" conformation locks the C4 protons into distinct environments relative to the acetoxy groups.

Data for cis-isomer (Meso):

- 6.10 (s, 2H): Vinyl protons (H1, H2).

- 5.55 (m, 2H): Methine protons (H3, H5).

-

2.87 (dt,

- 2.05 (s, 6H): Acetate methyls.

-

1.74 (dt,

-

Key Diagnostic: Large geminal coupling (

Hz) and distinct chemical shifts for the C4 methylene protons.

Data for trans-isomer:

Typically observed as a minor impurity. The C4 protons often appear as a simpler multiplet due to symmetry averaging or different coupling constants (

Visualization of Symmetry

Figure 1: Strategic difference between meso-desymmetrization and racemic kinetic resolution.

Synthetic Pathways[6][7][8]

Preparation of this compound

The standard synthesis utilizes the reaction of cyclopentadiene with singlet oxygen (

Protocol (Singlet Oxygen Route):

-

Photooxidation: Cyclopentadiene is treated with

(generated via TPP/Rose Bengal and light) to form the endoperoxide (2,3-dioxabicyclo[2.2.1]hept-5-ene). -

Reduction: The endoperoxide is reduced in situ (using thiourea or trimethyl phosphite) to cis-2-cyclopentene-1,4-diol.

-

Acetylation: Standard acetylation (

, Pyridine/DMAP) yields the meso-diacetate. -

Purification: Recrystallization from ether/pentane removes trace trans-isomer impurities.

Origin of the trans-Isomer

The trans-isomer is generally not synthesized directly from cyclopentadiene oxidation. It is accessed via:

-

Mitsunobu Inversion: Treating the cis-diol (or monoacetate) with DEAD/PPh3 and acetic acid to invert one stereocenter.

-

Isomerization: Pd(0)-catalyzed equilibration of the cis-isomer can lead to thermodynamic mixtures containing the trans-isomer.

Enzymatic Desymmetrization (The Core Application)

This is the primary reason the cis-isomer is valued in drug development. Enzymes (lipases/esterases) can distinguish between the enantiotopic acetoxy groups of the meso compound.

Mechanism

The enzyme hydrolyzes one acetate group selectively. Because the starting material is achiral (meso), this creates a chiral center.

-

Substrate: this compound (Meso).

-

Catalyst: Acetylcholinesterase (AChE), Pig Liver Esterase (PLE), or Lipase (e.g., Pseudomonas cepacia lipase).[6]

-

Product:

-4-hydroxycyclopent-2-en-1-yl acetate (or enantiomer depending on enzyme). -

Outcome: High enantiomeric excess (>98% ee) and high chemical yield (>85%).[7]

Experimental Protocol: Enzymatic Hydrolysis

Reagents:

-

This compound (1.0 eq)

-

Electric Eel Acetylcholinesterase (or immobilized Lipase PS-D)

-

Phosphate Buffer (pH 7.0)

Procedure:

-

Suspend the diacetate in phosphate buffer (0.1 M, pH 7.0).

-

Add the enzyme preparation.

-

Stir at 25 °C while monitoring pH; maintain pH 7.0 by automatic addition of 1.0 N NaOH (pH-stat).

-

Monitor reaction progress by TLC (Ether/Hexane 2:1). The diacetate (

) converts to monoacetate ( -

Upon consumption of starting material, extract with Ethyl Acetate.

-

Dry (

) and concentrate to obtain the chiral monoacetate.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The cis-diacetate is a classic substrate for the Trost Asymmetric Allylic Alkylation .

Mechanistic Divergence

The stereochemical outcome depends on the ionization step.

-

Ionization of cis-Diacetate (Meso):

-

Ionization of the allylic acetate occurs anti to the metal.

-

Since the substrate is meso, ionization of the "left" vs. "right" acetate leads to enantiomeric

-allyl palladium complexes. -

Role of Chiral Ligand: A chiral ligand (e.g., Trost Trost DACH-phenyl Trost ligand) accelerates the ionization of one specific enantiotopic acetate (matched ionization), effectively desymmetrizing the molecule at the ionization step.

-

Ionization of trans-Diacetate (Racemic):

-

Ionization leads to the same

-allyl complexes as the cis route, but the starting materials are enantiomers. -

The chiral catalyst must perform a kinetic resolution , reacting faster with one enantiomer of the starting material. The unreacted enantiomer is waste (max 50% yield).

-

Reaction Pathway Diagram

Figure 2: Pathway for Pd-catalyzed desymmetrization of the meso-diacetate.[3][4][5]

References

-

Synthesis via Singlet Oxygen

-

Johnson, C. R.; Meanwell, N. A. "Reaction of molecular oxygen with cyclopentadiene. A convenient synthesis of cis-2-cyclopentene-1,4-diol." Journal of the American Chemical Society, 1986 , 108, 5655–5656. Link

-

-

Enzymatic Desymmetrization

-

Deardorff, D. R.; Matthews, A. J.; McMeekin, D. S.; Craney, C. L. "Enzymatic hydrolysis of meso-3,5-bis(acetoxy)cyclopentene. A convenient synthesis of (1S,4R)-4-hydroxy-2-cyclopentenyl acetate." Organic Syntheses, 1989 , 67, 114. Link

-

-

Palladium Catalyzed AAA

-

Trost, B. M.; Van Vranken, D. L. "Asymmetric Ligands for Transition-Metal-Catalyzed Reactions: 2-Diphenylphosphinobenzoyl Derivatives of C2-Symmetric Diamines." Angewandte Chemie International Edition, 1992 , 31, 228–230. Link

-

-

Stereochemical Analysis

-

Backvall, J. E.; Bystroem, S. E.; Nordberg, R. E. "Stereocontrolled synthesis of (cis-4-acetoxy-cyclopent-2-enyl)amines via palladium-catalyzed reaction of this compound." Journal of Organic Chemistry, 1984 , 49, 4619–4623. Link

-

Sources

- 1. This compound | C9H12O4 | CID 10192610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. trans-3,5-Dihydroxycyclopent-1-ene | C5H8O2 | CID 12201273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Cyclopentene(142-29-0) 13C NMR [m.chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. BJOC - Enantioselective desymmetrization strategy of prochiral 1,3-diols in natural product synthesis [beilstein-journals.org]

- 7. Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes Alkylidene Azlactones - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Intermediate: meso-Diacetate Cyclopentene in Asymmetric Synthesis

Executive Summary

In the architecture of complex natural product synthesis, cis-1,4-diacetoxycyclopent-2-ene (hereafter referred to as the meso-diacetate) represents a cornerstone substrate. Its utility is derived not from its complexity, but from its symmetry. By subjecting this meso compound to Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA), researchers can break its symmetry to generate enantiopure building blocks with 100% theoretical yield—bypassing the 50% yield cap inherent to kinetic resolutions.

This guide details the technical mastery of this substrate, focusing on the Trost desymmetrization strategy, mechanistic underpinnings, and its application in the total synthesis of high-value targets like Agelastatin A and carbocyclic nucleosides.

Part 1: The Substrate & Strategic Value

The Compound

Name: cis-1,4-Diacetoxycyclopent-2-ene Role: meso-Electrophile for Desymmetrization Key Feature: Enantiotopic leaving groups (acetate) at C1 and C4.

Why This Substrate?

In drug discovery, accessing chiral cyclopentyl cores usually requires starting from the "chiral pool" (e.g., tartaric acid) or employing kinetic resolution. The meso-diacetate route offers a superior alternative: Desymmetrization .

-

Atom Economy: Unlike kinetic resolution, where the "wrong" enantiomer is discarded, desymmetrization converts the entire meso starting material into a single enantiomer.

-

Divergency: The resulting chiral intermediate (typically a 4-substituted cyclopentenyl acetate) retains an allylic acetate, allowing for a second substitution reaction to install a different nucleophile, enabling rapid structural diversification.

Part 2: Mechanism of Action (Trost Desymmetrization)

The desymmetrization relies on the ability of a chiral palladium complex to distinguish between the two enantiotopic acetate groups during the ionization step.

The Mechanistic Cycle

-

Enantiodiscriminating Ionization: The chiral Pd(0)-ligand complex approaches the meso-diacetate. Due to the chiral environment of the ligand (e.g., Trost DACH ligands), the catalyst preferentially ionizes one acetate over the other.

-

-Allyl Formation: This generates a cationic

-

Nucleophilic Attack: A soft nucleophile (Nu) attacks the

-allyl system. The regioselectivity is governed by the ligand, ensuring the nucleophile attacks the terminus distal to the remaining acetate (1,4-substitution), restoring the alkene and yielding the chiral product.

Visualization: The Desymmetrization Pathway[1]

Figure 1: The Trost Desymmetrization mechanism. The chiral ligand dictates which enantiotopic acetate is ionized, breaking symmetry and establishing chirality.

Part 3: Applications in Total Synthesis

The meso-diacetate is the progenitor of the "cyclopentyl core" found in numerous bioactive classes.

Agelastatin A (Alkaloids)

The synthesis of Agelastatin A by Trost and Dong is the definitive showcase of this technology.

-

Challenge: Agelastatin A has four contiguous stereocenters on a cyclopentane ring.

-

Solution: Pd-AAA of the meso-diacetate using a nitrogen nucleophile (a pyrrole derivative). This single step sets the absolute stereochemistry of the core and installs the nitrogen required for the B-ring.

-

Outcome: A concise, stereodivergent route to (+)- and (-)-Agelastatin A.

Carbocyclic Nucleosides (Antivirals)

Replacing the oxygen in the furanose ring of nucleosides with a methylene group creates "carbocyclic" nucleosides (e.g., Carbovir, Abacavir). These are stable against phosphorylases.[1]

-

Strategy: Pd-AAA using purine or pyrimidine bases as nucleophiles.

-

Result: Direct access to the carbocyclic core with the correct relative stereochemistry for the nucleobase.

Visualization: Divergent Synthetic Workflow

Figure 2: Divergent synthesis map showing how a single starting material accesses three distinct classes of natural products.

Part 4: Experimental Protocols

Protocol A: Preparation of cis-1,4-Diacetoxycyclopent-2-ene

Based on Organic Syntheses, Vol. 86, p. 47 (2009).

Principle: This protocol uses a "self-validating" redox cycle. Cyclopentadiene is oxidized to the endoperoxide (singlet oxygen), reduced to the meso-diol, and acetylated.

Reagents:

-

Cyclopentadiene (freshly cracked)

-

Thiourea (Reductant)

-

Acetic Anhydride / Pyridine (Acetylation)

-

Rose Bengal (Photosensitizer)

Step-by-Step:

-

Photo-oxidation: Dissolve cyclopentadiene in methanol with Rose Bengal. Irradiate with a high-pressure sodium lamp while bubbling oxygen at 0°C. Endpoint: Consumption of starting material (TLC).

-

Reduction: Transfer the solution (containing the endoperoxide) to a flask containing thiourea suspended in methanol at -10°C.

-

Note: Thiourea is a chemoselective reductant that cleaves the O-O bond without over-reducing the alkene.

-

-

Acetylation: Concentrate the mixture to obtain the crude meso-diol. Resuspend in pyridine/acetic anhydride (1:1) and stir at room temperature for 12 hours.

-

Purification: Quench with ice water, extract with ethyl acetate, and purify via vacuum distillation (bp ~110°C at 0.5 mmHg).

-

Yield Target: 60-70% overall.

-

Protocol B: General Pd-AAA Desymmetrization

Based on Trost, B. M. et al.[2]

Principle: The reaction utilizes BSA (N,O-Bis(trimethylsilyl)acetamide) to generate the nucleophile in situ, avoiding harsh bases that could racemize the product.

Reagents:

-

meso-Diacetate (1.0 equiv)

-

Nucleophile (e.g., 2-hydroxypyridine, malonate) (1.1 equiv)

-

Pd2(dba)3•CHCl3 (2.5 mol%)

-

(S,S)-Trost Ligand (Standard DACH-Phenyl or Naphthyl) (7.5 mol%)

-

BSA (3.0 equiv)

-

Solvent: Dichloromethane (DCM) or Toluene (degassed).

Step-by-Step:

-

Catalyst Pre-formation: In a flame-dried Schlenk tube, dissolve Pd2(dba)3 and the Trost Ligand in degassed DCM. Stir at RT for 15 mins until the solution turns from purple to orange/yellow (indicating active catalyst formation).

-

Reaction Assembly: Add the meso-diacetate and the nucleophile to the catalyst solution.

-

Activation: Add BSA dropwise.

-

Observation: Gas evolution (ammonia/acetamide byproduct) may occur depending on the nucleophile.

-

-

Incubation: Stir at RT (or 0°C for higher ee) for 2–12 hours. Monitor by TLC.[2]

-

Workup: Dilute with ether, wash with water to remove silyl byproducts, dry over MgSO4, and concentrate.

-

Data Validation:

-

Chiral HPLC: Expect >95% ee.[3]

-

NMR: Verify 1,4-substitution pattern (loss of symmetry).

-

References

-

Preparation of the Starting M

-

Deardorff, D. R., et al. "Synthesis of cis-3,5-Diacetoxycyclopentene."[2] Organic Syntheses, 2009, 86, 47.

-

-

Mechanism of Pd-AAA

- Trost, B. M., & Van Vranken, D. L. "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 1996, 96(1), 395–422.

-

Total Synthesis of Agelast

- Trost, B. M., & Dong, G. "Total Synthesis of Agelastatin A." Journal of the American Chemical Society, 2006, 128(18), 6054–6055.

-

Carbocyclic Nucleosides

- Trost, B. M., & Madsen, R. "Asymmetric syntheses of carbocyclic nucleosides: (-)-carbovir and (-)-neplanocin A." Journal of the American Chemical Society, 1992, 114(22), 8709–8710.

Sources

cis-3,5-diacetoxy-1-cyclopentene molecular weight and formula

Topic: cis-3,5-Diacetoxy-1-cyclopentene: Physicochemical Profile & Synthetic Utility Content Type: Technical Whitepaper / Application Guide Audience: Synthetic Chemists, Process Scientists, and Drug Development Professionals[]

Executive Summary: The Meso-Link to Chiral Complexity

This compound (CAS: 54664-61-8) is more than a simple cyclic ester; it is a strategic "meso-chiral" bridge in modern organic synthesis.[] For drug development professionals, this molecule represents a high-value prochiral starting material.[] Its utility lies in its symmetry: because it is a meso compound, it is achiral but possesses two enantiotopic acetate groups.

Through enzymatic desymmetrization or Pd-catalyzed asymmetric allylic alkylation (AAA) , researchers can break this symmetry to generate enantiopure building blocks with 100% theoretical yield—avoiding the 50% yield cap inherent to kinetic resolutions of racemates.[] This guide details the physicochemical properties, mechanistic behavior, and validated protocols for leveraging this scaffold in the synthesis of carbocyclic nucleosides (e.g., Abacavir) and prostaglandins.

Part 1: Physicochemical Profile[1][2][3]

This section consolidates the core metric data required for stoichiometric calculations and handling.

| Property | Value / Description |

| IUPAC Name | (1R,4S)-rel-Cyclopent-4-ene-1,3-diyl diacetate |

| Common Name | This compound |

| CAS Number | 54664-61-8 |

| Molecular Formula | C₉H₁₂O₄ |

| Molecular Weight | 184.19 g/mol |

| Physical State | Low-melting solid or clear/pale yellow liquid (purity dependent) |

| Density | 1.127 g/mL (at 20°C) |

| Boiling Point | ~81–82°C (at 5 Torr) / ~227°C (at 760 mmHg) |

| Solubility | Soluble in DCM, MeOH, MTBE, THF; sparingly soluble in water.[][2][3][4][5] |

| Stereochemistry | Meso (Achiral due to internal plane of symmetry) |

Handling Note: While often supplied as a liquid, high-purity samples may crystallize (mp ~45–50°C).[] If the material is solid, gentle warming (<40°C) is recommended before aliquoting to ensure homogeneity.

Part 2: Synthetic Utility & Mechanism

The value of this compound lies in its ability to undergo desymmetrization .[] There are two primary pathways utilized in high-impact medicinal chemistry:

Enzymatic Hydrolysis (Biocatalysis)

Lipases (e.g., Novozym 435, Pig Liver Esterase) can distinguish between the two enantiotopic acetate groups. By hydrolyzing only one specific acetate, the enzyme converts the achiral starting material into a chiral mono-acetate with high enantiomeric excess (ee).

-

Mechanism: Serine hydrolase mechanism where the enzyme's chiral pocket sterically favors the attack on the (1R) or (1S) acetate.

-

Outcome: Production of (1R,4S)-4-hydroxy-2-cyclopenten-1-yl acetate (or its enantiomer), a precursor for carbocyclic nucleosides.[]

Pd-Catalyzed Asymmetric Allylic Alkylation (AAA)

Using a Pd(0) catalyst and a chiral ligand (e.g., Trost ligands), the diacetate undergoes ionization to form a meso-

-

Mechanism: The chiral ligand creates a distinct steric environment, directing the nucleophile to attack one specific terminus of the

-allyl system. -

Outcome: Enantioselective formation of C-C or C-N bonds, critical for prostaglandin synthesis.

Part 3: Visualization of Pathways

The following diagram illustrates the divergence between biocatalytic and chemocatalytic desymmetrization routes.

Caption: Divergent desymmetrization pathways converting the achiral meso-diacetate into high-value chiral scaffolds.

Part 4: Experimental Protocols

Protocol A: Enzymatic Desymmetrization (Novozym 435)

Objective: Synthesis of (1R,4S)-4-hydroxy-2-cyclopenten-1-yl acetate.[][6] Why this works:MTBE is used as the solvent because it preserves lipase activity better than polar solvents like DMF, while Methanol acts as the acyl acceptor (transesterification).

-

Preparation: In a round-bottom flask, dissolve this compound (1.84 g, 10 mmol) in MTBE (methyl tert-butyl ether, 20 mL).

-

Acyl Acceptor Addition: Add Methanol (1.2 mL, 3 eq). Note: Excess methanol drives the equilibrium but too much can denature the enzyme.

-

Catalyst Addition: Add Novozym 435 (immobilized Candida antarctica Lipase B, 100 mg).

-

Incubation: Stir the suspension gently at 30°C for 24–48 hours. Monitor by TLC (SiO₂, Hexane/EtOAc 1:1). The diacetate (Rf ~0.7) will convert to the mono-acetate (Rf ~0.3).

-

Workup: Filter off the immobilized enzyme (can be recycled). Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue via flash column chromatography to yield the chiral mono-acetate as a colorless oil.

Protocol B: Pd-Catalyzed Alkylation (General Trost Conditions)

Objective: Introduction of a nucleophile with enantiocontrol.[7][8][9][10]

-

Catalyst Formation: In a Schlenk flask under Argon, combine

(2.5 mol%) and the Trost Ligand ((S,S)-DACH-phenyl Trost ligand, 7.5 mol%) in degassed DCM (dichloromethane). Stir for 15 min to form the active catalyst. -

Substrate Addition: Add a solution of this compound (1.0 eq) in DCM.

-

Nucleophile Activation: In a separate flask, generate the nucleophile (e.g., sodium dimethyl malonate) or use a pronucleophile with BSA (N,O-bis(trimethylsilyl)acetamide) and a catalytic amount of acetate salt (KOAc).

-

Reaction: Transfer the nucleophile solution to the catalyst/substrate mixture. Stir at ambient temperature.

-

Mechanism Check: The reaction proceeds via a meso-

-allyl intermediate.[] The ligand directs the nucleophile to attack anti to the Pd, breaking symmetry.

References

-

PubChem. Compound Summary: this compound (CID 10192610). [Link][]

-

Trost, B. M., & Van Vranken, D. L. (1996).[11] Asymmetric Transition Metal-Catalyzed Allylic Alkylations.[][10] Chemical Reviews, 96(1), 395–422. (Seminal work on the mechanism of Pd-AAA using meso-diacetates). [Link]

-

Gotor, V., et al. (2008). Asymmetric synthesis of cis-3,5-diacetoxycyclopent-1-ene using metagenome-derived hydrolases. Tetrahedron: Asymmetry, 19(6), 730-732. [Link]

-

Organic Syntheses. Preparation of Cyclopentadiene and Derivatives. (Context for starting material synthesis). [Link]

Sources

- 2. This compound | C9H12O4 | CID 10192610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 54664-61-8 [m.chemicalbook.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. scilit.com [scilit.com]

- 6. researchgate.net [researchgate.net]

- 7. Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Combination of Novozym 435-catalyzed enantioselective hydrolysis and amidation for the preparation of optically active δ-hexadecalactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Tsuji-Trost Reaction [organic-chemistry.org]

suppliers and price of cis-3,5-Diacetoxy-1-cyclopentene

An In-depth Technical Guide to cis-3,5-Diacetoxy-1-cyclopentene: Sourcing, and Applications in Chiral Synthesis

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 54664-61-8), a pivotal achiral meso-compound that serves as a versatile building block in modern organic synthesis. Primarily targeting researchers and professionals in drug development, this document details the compound's chemical and physical properties, provides a survey of commercial suppliers and pricing, and explores its critical application in the synthesis of high-value chiral intermediates. The core focus is on the enzymatic desymmetrization of this substrate, a powerful strategy for producing enantiomerically pure cyclopentanoids essential for the synthesis of prostaglandins and carbanucleosides. Detailed protocols, workflow diagrams, and mechanistic insights are provided to equip scientists with the practical knowledge required for its effective utilization.

Chemical and Physical Properties

This compound is a stable, solid organic building block.[1] Its symmetrical (meso) structure, containing two enantiotopic acetate groups, is the key to its utility in asymmetric synthesis.

| Property | Value | Reference |

| CAS Number | 54664-61-8 | [1][2][3][4] |

| Molecular Formula | C₉H₁₂O₄ | [1][2][3][4] |

| Molecular Weight | 184.19 g/mol | [1][2][3][5] |

| Synonyms | cis-4-Cyclopentene-1,3-diol diacetate, (1R,3S)-rel-Cyclopent-4-ene-1,3-diyl diacetate | [1][3] |

| Appearance | Solid | [1] |

| Density | ~1.127 g/mL at 20 °C | [1][6] |

| Refractive Index | n20/D ~1.460 | [1][6] |

| Storage Temperature | 2-8°C | [1][6] |

| SMILES | CC(=O)O[C@@H]1CC=C1 | [1] |

| InChI Key | UKPIBFMHHUEUQR-DTORHVGOSA-N | [1][4] |

Sourcing and Procurement

Commercial Suppliers

This compound is available from a range of chemical suppliers catering to research and bulk manufacturing needs. Purity levels are typically high, suitable for sensitive synthetic applications.

| Supplier | Purity | Available Quantities |

| MilliporeSigma (Aldrich) | ≥98.0% (GC) | Research quantities |

| FUJIFILM Wako | 96+% (NMR) | 1g |

| Alfa Chemistry | 96% | Inquiry for sizes |

| BOC Sciences | Research Grade | Inquiry for sizes |

| Santa Cruz Biotechnology | Research Grade | Inquiry for sizes |

| SynThink Research Chemicals | Research Grade | Inquiry for sizes |

| Pharmaffiliates | Research Grade | Inquiry for sizes |

| Taizhou Zhenyu Biotech | 98% Min | Bulk (Min. 1 Kilogram) |

Pricing Analysis

The price of this compound is highly dependent on the quantity and purity required.

-

Research Scale: For small, high-purity quantities intended for laboratory use, the price is relatively high. As an example, FUJIFILM Wako lists a price of $275.00 for 1 gram .[7]

-

Bulk/Commercial Scale: For industrial applications, the price per unit mass decreases significantly. One supplier lists a potential price as low as $2.00 per kilogram , though this is likely subject to large minimum order quantities.[8]

For most research and development purposes, obtaining a direct quote from the suppliers listed above is necessary to secure accurate, current pricing.

Key Application: Enzymatic Desymmetrization for Chiral Synthesis

The primary value of this compound in drug development lies in its use as a prochiral substrate for enzymatic hydrolysis.[9] This process, known as desymmetrization, converts the achiral meso-diacetate into enantiomerically enriched (chiral) monoacetate alcohols. These chiral monoacetates are indispensable intermediates for synthesizing optically active cyclopentanoids like prostaglandins and their analogues.[9]

Causality of Method: The choice of an enzymatic approach is deliberate and superior to many classical chemical methods. Hydrolase enzymes, such as lipases and esterases, can selectively hydrolyze one of the two enantiotopic acetate groups due to the chiral environment of their active site. This reaction proceeds with high enantioselectivity, often yielding products with excellent enantiomeric excess (ee), which is difficult and costly to achieve through other means.[9][10]

General Protocol for Enantioselective Enzymatic Hydrolysis

This protocol is a self-validating system for producing chiral monoacetates. The progress and stereochemical outcome can be reliably monitored by chromatographic methods.

Objective: To perform a highly enantioselective hydrolysis of this compound to yield a chiral monoacetate.

Materials:

-

This compound (Substrate)

-

Hydrolase enzyme (e.g., Pig Liver Esterase (PLE), or recombinant esterases)[9]

-

Phosphate Buffer (e.g., 5 mM, pH 7.3)

-

Organic Solvent (e.g., DMSO for substrate stock)

-

Quenching Agent (e.g., Ethyl acetate)

-

Drying Agent (e.g., Anhydrous sodium sulfate)

Equipment:

-

Reaction vessel with magnetic stirring

-

pH meter or pH-indicator assay supplies[9]

-

Gas Chromatography (GC) or Chiral High-Performance Liquid Chromatography (HPLC) system for monitoring

-

Standard glassware for extraction and workup

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in a minimal amount of a water-miscible solvent like DMSO. The final concentration in the reaction should typically be in the range of 10 mM.[9]

-

Reaction Setup: In a temperature-controlled reaction vessel, add the phosphate buffer. The buffer's role is critical to maintain the optimal pH for enzyme activity, ensuring reaction efficiency and reproducibility.

-

Enzyme Addition: Add the selected hydrolase enzyme to the buffer solution. The amount of enzyme will depend on its specific activity and should be optimized for the desired reaction time.

-

Reaction Initiation: Start the reaction by adding the substrate stock solution to the enzyme-buffer mixture with vigorous stirring to ensure proper dispersion.

-

Monitoring: The reaction's progress (conversion of diacetate to monoacetate) and the enantiomeric excess (ee) of the product must be monitored. This is a crucial self-validation step. Aliquots should be taken periodically, quenched, extracted with a solvent like ethyl acetate, and analyzed by GC or chiral HPLC.

-

Workup: Once the desired conversion and enantioselectivity are achieved, quench the reaction. This can be done by adding a water-immiscible organic solvent like ethyl acetate and separating the aqueous layer.

-

Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can then be purified by silica gel column chromatography to isolate the enantiomerically pure monoacetate.

Experimental Workflow Diagram

Caption: Workflow for the enzymatic desymmetrization of this compound.

Applications in Drug Development

The chiral monoacetates produced from this compound are high-value intermediates that feed into the synthesis of complex, biologically active molecules.[9]

-

Prostaglandins, Prostacyclins, and Thromboxanes: These are classes of lipid compounds that have a wide range of physiological effects and are the basis for drugs used to treat inflammation, blood clots, and glaucoma. The cyclopentane core of these molecules is often constructed from the chiral intermediates derived from this compound.[9]

-

Carbanucleosides: These are nucleoside analogues where the furanose oxygen of the ribose ring is replaced by a methylene group. This modification can confer increased metabolic stability and unique biological activity. Carbanucleosides are a critical class of antiviral and anticancer agents. The synthesis of these complex molecules often relies on chiral cyclopentane building blocks.[1]

Synthetic Pathway Overview

Sources

- 1. 顺-3,5-二乙酰氧基-1-环戊烯 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.cn]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. This compound | CAS 54664-61-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | C9H12O4 | CID 10192610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 54664-61-8 [chemicalbook.com]

- 7. 54664-61-8・this compound・328-46491[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 8. This compound, CasNo.54664-61-8 TAIZHOU ZHENYU BIOTECHNOLOGY CO., LTD China (Mainland) [zhenyu.lookchem.com]

- 9. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 10. researchgate.net [researchgate.net]

Technical Guide: Stability & Storage of cis-3,5-Diacetoxy-1-cyclopentene

[1]

Executive Summary

cis-3,5-Diacetoxy-1-cyclopentene (CAS: 54664-61-8) is a critical meso-intermediate used primarily in the asymmetric synthesis of prostaglandins, nucleoside analogs (e.g., Entecavir), and cyclopentanoid natural products.[1] Its utility relies entirely on its stereochemical integrity as a substrate for enzymatic desymmetrization.

Core Stability Directive: This compound is a low-melting solid (mp 46–48 °C) that is highly susceptible to hydrolytic degradation and allylic rearrangement . Storage must maintain the compound in a dry, solid state at 2–8 °C (or lower) to prevent the formation of racemic background products that compromise downstream enantiomeric excess (

Chemical Profile & Vulnerabilities[3][4][5]

Structural Analysis

The molecule consists of a cyclopentene ring with two acetoxy groups in a cis-configuration at the C3 and C5 positions.[1]

-

Meso-Character: The molecule possesses a plane of symmetry, making it achiral (optically inactive) but stereochemically defined.

-

Allylic Esters: Both acetoxy groups are allylic. The

-system of the double bond activates the C-O bond, increasing susceptibility to nucleophilic attack (hydrolysis) and palladium-catalyzed substitution.

The Degradation Mechanism

The primary threat to stability is moisture-induced hydrolysis. Unlike simple esters, the allylic nature of this compound accelerates hydrolysis under neutral conditions, and significantly under acidic/basic catalysis.

The "Racemic Background" Danger

In drug development, this compound is typically subjected to Enzymatic Desymmetrization (e.g., using Pig Liver Esterase or Lipases) to produce a single enantiomer of the mono-acetate.

-

Scenario A (Ideal): Enzyme attacks only the pro-S ester group

98%+ -

Scenario B (Degraded): Moisture causes non-specific chemical hydrolysis before the enzyme is added. Chemical hydrolysis is random, producing a 50:50 racemic mixture of the mono-acetate.

-

Result: The final product has lowered optical purity, often necessitating difficult chromatographic separations later.

Figure 1: The divergence between controlled enzymatic processing and uncontrolled chemical degradation. Storage instability leads to Path A, irreversibly contaminating the feedstock.

Storage & Handling Protocols

Physical State Management

-

Melting Point: ~46–48 °C.

-

Observation: Commercial samples often arrive as a supercooled liquid or a "wet" solid due to trace impurities lowering the melting point.

-

Directive: Force the material into a solid state. Solid-state lattice energy significantly reduces the rate of hydrolysis and rearrangement compared to the liquid phase.

-

If liquid upon receipt: Store at -20 °C overnight to induce crystallization, then move to 2–8 °C for maintenance.

-

Environmental Controls

| Parameter | Specification | Rationale |

| Temperature | 2 °C to 8 °C | Retards hydrolysis kinetics; maintains solid phase.[2] |

| Atmosphere | Argon or Nitrogen | Displaces atmospheric moisture. The compound is not strictly air-sensitive (oxidation is slow), but it is hygroscopic . |

| Container | Amber Glass | Prevents UV-induced radical formation at the allylic position. |

| Cap Liner | Teflon (PTFE) | Avoid paper or foil liners that can trap moisture or degrade upon contact with organic esters. |

Handling "in Solution"

Researchers often keep stock solutions for enzymatic assays.

-

Solvent Choice: Avoid protic solvents (Methanol/Ethanol) for long-term storage, as transesterification can occur.

-

Recommended: Store as a solid.[2] If solution is necessary, use anhydrous DMSO or MTBE (Methyl tert-butyl ether) and use within 24 hours.

Quality Control (QC) & Validation[1]

Before committing this material to a high-value synthesis (e.g., Trost Asymmetric Allylic Alkylation), validate its integrity.

Analytical Methods

-

TLC (Thin Layer Chromatography):

-

Mobile Phase: Hexane:Ethyl Acetate (3:1).

-

Visualization: KMnO4 stain (stains the double bond).

-

Sign of Degradation: Appearance of a lower Rf spot (Mono-acetate) or a baseline spot (Diol).

-

-

1H-NMR (The Gold Standard):

-

Check the ratio of the acetoxy methyl protons (~2.0 ppm) to the olefinic protons (~6.0 ppm).

-

Critical Check: Look for symmetry breaking. The meso compound has a simple spectrum. If you see splitting of the acetate peak or new multiplets in the allylic region (5.5–5.8 ppm), hydrolysis or migration has occurred.

-

-

GC-FID (Gas Chromatography):

-

Useful for quantifying the % of mono-acetate impurity.

-

Note: Ensure injector port temperature is <200 °C to prevent thermal elimination of acetic acid inside the instrument.

-

Decision Matrix

Figure 2: Quality Control workflow for validating substrate integrity prior to use.

Application Context: Why Stability Matters

Enzymatic Desymmetrization

The this compound is the substrate for hydrolases (e.g., EstA3, EstCE1, or Pig Liver Esterase).

-

Mechanism: The enzyme differentiates between the enantiotopic ester groups.

-

Impact of Storage: If the material contains 5% chemically hydrolyzed mono-acetate (racemic) due to wet storage, the maximum theoretical